Purpurin

Natural dye extraction Textile chemistry Aqueous formulation

Choose purpurin over alizarin: its unique 1,2,4-trihydroxy substitution enables unmatched Fe²⁺ chelation at low concentrations, superior radical scavenging (DPPH IC50 3.49 μg/mL), and reversible MAO-A inhibition (Ki 0.422 μM)—activities absent in other anthraquinones. Essential for non-destructive textile authentication via its distinctive yellow-red fluorescence, spectrophotometric B/Pb detection, histological calcium staining, MRSA antimicrobial research targeting O-acetylpeptidoglycan esterase, and neuropharmacology lead optimization. Procure with confidence—verify with purpurin, not an underperforming substitute.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
CAS No. 81-54-9
Cat. No. B114267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpurin
CAS81-54-9
Synonyms1,2,4-trihydroxy-9,10-anthracenedione
1,2,4-trihydroxy-9,10-anthraquinone
1,2,4-trihydroxyanthraquinone
purpurin
purpurin, madder root
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
InChIInChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
InChIKeyBBNQQADTFFCFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility2.50e-05 M

Purpurin (CAS 81-54-9) – Natural Anthraquinone Dye with Distinct Spectroscopic and Biological Differentiation for Research and Industrial Sourcing


Purpurin (1,2,4-trihydroxyanthraquinone, C.I. 58205) is a naturally occurring anthraquinone pigment derived primarily from the roots of Rubia tinctorum L. (madder) and related Rubiaceae species [1]. With a molecular weight of 256.21 g/mol and a melting point of 257°C, it presents as orange to dark red needle-like crystals . While sharing the anthraquinone core scaffold with numerous botanical pigments including its structural analog alizarin (1,2-dihydroxyanthraquinone), purpurin's three hydroxyl substituents at positions 1, 2, and 4 confer distinct physicochemical and bioactivity signatures that preclude straightforward substitution [2]. It is employed in textile dyeing via metal-lake formation, serves as a histological stain for calcium deposits, functions as a spectrophotometric reagent for metal detection (B, Pb), and has attracted increasing research interest for its antimicrobial, MAO-A inhibitory, antioxidative, and anticancer properties .

Why Purpurin (81-54-9) Cannot Be Casually Substituted with Alizarin or Other Hydroxyanthraquinones


The hydroxyanthraquinone family exhibits pronounced structure–activity heterogeneity arising from differences in hydroxyl group count and substitution pattern. Purpurin (1,2,4-trihydroxy substitution) differs fundamentally from the more abundant alizarin (1,2-dihydroxy) in aqueous solubility, metal-chelating capacity, fluorescence behavior, and redox activity [1]. Comparative studies of five anthraquinones demonstrate that purpurin uniquely interferes with Fe²⁺-ferrozine complex formation at low concentrations and achieves superior radical scavenging potency [2]. In antimicrobial assays, purpurin exhibits activity against MRSA via O-acetylpeptidoglycan esterase inhibition, a mechanism not shared by all anthraquinones . Substituting purpurin with structurally similar anthraquinones without prior validation therefore risks compromising dye fastness, metal detection sensitivity, fluorescence-based tissue staining accuracy, and bioassay reproducibility.

Quantitative Differentiation of Purpurin (CAS 81-54-9) Versus Alizarin and Related Anthraquinones: A Head-to-Head Evidence Guide


Superior Boiling Water Solubility of Purpurin Versus Alizarin Facilitates Aqueous Processing

Purpurin exhibits significantly higher solubility in boiling water compared to its direct structural analog alizarin (1,2-dihydroxyanthraquinone), a critical differentiator for aqueous-based extraction and dyeing processes [1]. While both compounds share the anthraquinone core, the additional hydroxyl group at position 4 in purpurin enhances its hydrophilic character relative to the dihydroxy analog.

Natural dye extraction Textile chemistry Aqueous formulation

Distinct Fluorescence Signature Enables Spectroscopic Discrimination of Natural from Synthetic Alizarin Dyes

Purpurin exhibits a bright yellow-red fluorescence under UV illumination, whereas alizarin produces only a pale violet fluorescence [1]. This pronounced difference in emission behavior permits unambiguous spectroscopic differentiation between the two structurally similar anthraquinones, a property exploited in art conservation and archaeological textile authentication to distinguish natural madder-dyed fabrics from those dyed with synthetic alizarin introduced commercially in 1871 [1].

Art conservation Archaeological textile analysis Fluorescence spectroscopy

Highest Antioxidative Activity Among Tested Hydroxyanthraquinones in Chemical and Cellular Assays

In a systematic comparative evaluation, purpurin (1,2,4-trihydroxyanthraquinone) exhibited the highest antioxidative activity among four tested anthraquinone derivatives, outperforming anthrarufin (1,5-dihydroxyanthraquinone), chrysazin (1,8-dihydroxyanthraquinone), and the parent unsubstituted 9,10-anthraquinone across both chemical (DPPH, ABTS, hydrogen peroxide scavenging) and cell-based assays in murine macrophage RAW 264.7 cells [1]. DPPH radical scavenging assays independently quantified purpurin's IC50 at 3.491 ± 0.014 μg/mL, a value that benchmarks its potency relative to the broader anthraquinone class [2].

Oxidative stress Food preservation Natural antioxidant screening

Potent and Selective MAO-A Inhibition with Ki = 0.422 μM: 4-OH Substituent Confers Unique Reversibility Profile

Purpurin functions as a reversible and competitive inhibitor of monoamine oxidase A (MAO-A) with a Ki value of 0.422 μM [1]. Structure–activity analysis indicates that the 4-hydroxy group in purpurin plays a critical role in its inhibitory activity against MAO-A, distinguishing it from other anthraquinones lacking this substitution pattern [1]. This reversible binding mode contrasts with the irreversible inhibition characteristic of classical MAO inhibitors, positioning purpurin as a lead scaffold for developing reversible inhibitors of MAO-A (RIMAs).

Monoamine oxidase Neuropharmacology Enzyme inhibition

Unique Fe²⁺ Chelation Activity at Low Concentrations Distinguishes Purpurin from Five Tested Anthraquinones

In a ferrous ion chelating test comparing five anthraquinone derivatives (purpurin, xanthopurpurin, rubiadin, kermisic acid, flavokermisic acid), only purpurin demonstrated the capacity to interfere in a dose-dependent manner with the formation of the Fe²⁺-ferrozine complex at low concentrations [1]. This unique metal-chelating property distinguishes purpurin from its structural relatives and contributes mechanistically to its observed antioxidant and antimicrobial activities.

Metal chelation Iron homeostasis Antioxidant mechanism

Broad-Spectrum Antibacterial Activity Including Anti-MRSA Efficacy via Distinct Enzymatic Mechanism

Purpurin exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) . Mechanistically, its antibacterial action is attributed to inhibition of O-acetylpeptidoglycan esterase, a bacterial cell wall remodeling enzyme . This mechanism is distinct from the membrane disruption or protein synthesis inhibition observed with other anthraquinone antimicrobials. Purpurin further demonstrates antifungal activity against Candida species via induction of apoptosis .

Antimicrobial screening MRSA research Natural product antibiotics

High-Impact Application Scenarios Where Purpurin (81-54-9) Outperforms Alizarin and Related Anthraquinones


Archaeological Textile Authentication via Fluorescence-Based Discrimination

Art conservation and museum laboratories can leverage purpurin's characteristic bright yellow-red fluorescence—which contrasts sharply with alizarin's pale violet emission—to non-destructively authenticate natural madder-dyed historical textiles and detect synthetic dye adulteration [1]. This application directly exploits the fluorescence differential established in Section 3 and cannot be replicated using alizarin or other non-fluorescent anthraquinone standards.

Natural Antioxidant Formulations Requiring Superior Radical Scavenging Potency

For food preservation, cosmetic antioxidant systems, or nutraceutical development requiring maximal oxidative stress protection, purpurin offers superior antioxidative activity relative to other hydroxyanthraquinones including anthrarufin and chrysazin, as quantified in both chemical (DPPH IC50 = 3.491 ± 0.014 μg/mL) and cellular assays [2][3]. Its unique Fe²⁺ chelation at low concentrations further enhances its protective profile against metal-catalyzed oxidation [3].

MAO-A Inhibitor Discovery Programs Targeting Reversible Mechanisms

Neuropharmacology research programs developing reversible MAO-A inhibitors (RIMAs) can utilize purpurin as a validated lead scaffold with a well-characterized Ki of 0.422 μM and confirmed reversible competitive binding [4]. The structural contribution of the 4-OH group provides a rational basis for medicinal chemistry optimization that is absent when using alizarin or other anthraquinones lacking this substitution pattern.

Spectrophotometric Detection of Boron and Lead in Analytical Chemistry

Analytical laboratories requiring metal complexation reagents for spectrophotometric determination of boron and lead can employ purpurin based on its established application as a complexing agent . This niche application capitalizes on purpurin's metal-chelating properties and distinct absorption characteristics (λmax 480 nm in MeOH, with major absorption extending to 650–715 nm in photosensitizer applications) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Purpurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.